Trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate
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Overview
Description
Trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and sulfonate groups, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate typically involves multiple stepsThe reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality. The process involves rigorous monitoring of reaction parameters and the use of advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which Trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups can form strong ionic bonds with positively charged sites on proteins, altering their function and activity. Additionally, the amino and hydroxy groups can participate in hydrogen bonding and other interactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Similar in structure but with a naphthalene ring instead of a hexane chain.
Trisodium 3-hydroxy-4-(4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate: Contains azo groups and naphthalene rings, used in dye production.
Uniqueness
Trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various applications, from organic synthesis to industrial processes .
Properties
Molecular Formula |
C6H10NNa3O14S3 |
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Molecular Weight |
485.3 g/mol |
IUPAC Name |
trisodium;(2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl) sulfate |
InChI |
InChI=1S/C6H13NO14S3.3Na/c7-3(1-8)5(20-23(13,14)15)6(21-24(16,17)18)4(9)2-19-22(10,11)12;;;/h1,3-6,9H,2,7H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
HAHPZFGNTCRVDU-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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